molecular formula C21H21N3O3 B14425115 N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide CAS No. 79207-93-5

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide

Katalognummer: B14425115
CAS-Nummer: 79207-93-5
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: UTERCDMLLHSXPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide is a complex organic compound with the molecular formula C16H12N2O3. It is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide typically involves the reaction of 9,10-anthraquinone with piperidine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and other derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide has numerous applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through the intercalation into DNA, disrupting the replication and transcription processes. This mechanism is similar to other anthracenedione derivatives, which are known to target topoisomerase enzymes, leading to the inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine moiety enhances its solubility and bioavailability compared to other anthracenedione derivatives .

Eigenschaften

CAS-Nummer

79207-93-5

Molekularformel

C21H21N3O3

Molekulargewicht

363.4 g/mol

IUPAC-Name

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-12(25)23-15-11-16(24-9-5-2-6-10-24)19(22)18-17(15)20(26)13-7-3-4-8-14(13)21(18)27/h3-4,7-8,11H,2,5-6,9-10,22H2,1H3,(H,23,25)

InChI-Schlüssel

UTERCDMLLHSXPR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.